3-Bromo-1-benzofuran-7-carboxylic acid is a chemical compound that belongs to the benzofuran family, which is characterized by a fused benzene and furan ring. This particular compound features a bromine atom at the 3-position and a carboxylic acid group at the 7-position of the benzofuran moiety. Benzofurans are known for their diverse biological activities, making them significant in pharmaceutical research.
The compound can be synthesized through various methods, often starting from simpler benzofuran derivatives. The synthesis typically involves bromination and carboxylation reactions on benzofuran precursors, which can be derived from natural sources or synthesized in the laboratory.
3-Bromo-1-benzofuran-7-carboxylic acid is classified as a halogenated aromatic compound and a carboxylic acid. It falls under the category of heterocyclic compounds due to the presence of the furan ring.
The synthesis may involve refluxing the starting materials in solvents like acetone or chloroform, followed by purification techniques such as column chromatography to isolate the desired product. For example, one method reported yields of around 77% for bromo derivatives through careful control of reaction conditions and purification steps .
The molecular structure of 3-bromo-1-benzofuran-7-carboxylic acid consists of:
The reactivity of 3-bromo-1-benzofuran-7-carboxylic acid allows it to participate in further chemical transformations, such as nucleophilic substitutions or coupling reactions, making it versatile for synthetic organic chemistry .
The mechanism of action for compounds like 3-bromo-1-benzofuran-7-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. The presence of the bromine atom can enhance lipophilicity and alter electronic properties, potentially increasing binding affinity to target sites.
Studies have shown that derivatives of benzofurans exhibit various biological activities, including antimicrobial and anticancer properties. The specific mechanism may involve inhibition of key enzymes or modulation of signaling pathways within cells .
3-Bromo-1-benzofuran-7-carboxylic acid has potential applications in:
Research has indicated its effectiveness as an inhibitor for certain enzymes, suggesting applications in drug development targeting specific diseases .
The systematic IUPAC name 3-bromo-1-benzofuran-7-carboxylic acid precisely defines the compound’s molecular architecture. The parent heterocycle is 1-benzofuran, a fusion of benzene and furan rings where the oxygen atom occupies position 1. The numerical locants ("3" and "7") specify substituent positions relative to this core scaffold: a bromine atom at carbon 3 and a carboxylic acid (–COOH) group at carbon 7. This numbering follows IUPAC priority rules, where the oxygen in the furan ring is position 1, and the fused benzene ring spans positions 4–7a [4] .
The compound’s molecular formula is C₉H₅BrO₃, with a molar mass of 241.04 g/mol. Its canonical SMILES representation (C1=CC2=C(C(=C1)C(=O)O)OC=C2Br
) and InChIKey (HHRHDXHHHYLOMJ-UHFFFAOYSA-N
) provide unambiguous machine-readable descriptors essential for cheminformatics and database searches [4] [5]. The benzofuran core imposes planarity, while bromine and carboxylic acid substituents introduce steric and electronic asymmetry, influencing reactivity and crystal packing.
Table 1: Key Identifiers of 3-Bromo-1-benzofuran-7-carboxylic acid
Property | Value |
---|---|
IUPAC Name | 3-Bromo-1-benzofuran-7-carboxylic acid |
CAS Number | 1782585-55-0 |
Molecular Formula | C₉H₅BrO₃ |
Molecular Weight | 241.04 g/mol |
Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)OC=C2Br |
InChIKey | HHRHDXHHHYLOMJ-UHFFFAOYSA-N |
Bromination at the C3 position significantly alters the electronic properties and synthetic utility of the benzofuran scaffold. The electron-withdrawing bromine atom induces a partial positive charge at adjacent sites (C2 and C3a), enhancing susceptibility to nucleophilic attack. This polarization facilitates regioselective functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, where bromine serves as a leaving group [4] [7]. Industrially scalable synthesis typically employs electrophilic bromination of 1-benzofuran-7-carboxylic acid using N-bromosuccinimide (NBS) in dichloromethane or acetic acid at 40–50°C. Alternative routes use palladium-catalyzed cyclization of brominated precursors like 2-alkynylphenols [4].
The bromine atom’s steric bulk (van der Waals radius: 1.85 Å) also influences supramolecular interactions. In crystal lattices, it participates in halogen bonding (e.g., Br···O contacts), directing molecular packing. Pharmacologically, bromine enhances lipophilicity (experimental LogP ≈ 2.89), improving membrane permeability and bioavailability compared to non-halogenated analogs [4] [9]. This is critical for central nervous system (CNS)-targeted agents, where optimal LogP values range from 2–5.
Table 2: Bromination Strategies for 3-Bromo-1-benzofuran-7-carboxylic Acid
Method | Conditions | Role of Bromine |
---|---|---|
NBS Halogenation | DCM/AcOH, 40–50°C | Electrophilic aromatic substitution |
Pd-Catalyzed Cyclization | Pd(PPh₃)₄/CuI, polar aprotic solvents | Ring closure with bromine retention |
The carboxylic acid moiety at C7 is a versatile pharmacophore that drives molecular recognition and derivatization. As a strong hydrogen-bond donor/acceptor, it forms salt bridges with basic residues (e.g., arginine, lysine) in enzyme active sites or biological membranes. This is exemplified in benzofuran-based inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), where the –COOH group chelates catalytic zinc ions or aspartate residues, disrupting bacterial survival pathways [9].
Derivatization of the carboxylic acid enables prodrug design and scaffold diversification. Amidation reactions yield bioactive derivatives like 5-[(2-benzofuryl)carboxamido]benzoxazoles, which exhibit potent antimicrobial activity (MIC: 15.125–500 μg/mL) against Gram-negative bacteria like Pseudomonas aeruginosa and fungi like Candida krusei [3] . The acid group also allows conjugation to polymeric carriers for drug delivery or attachment to solid phases for combinatorial chemistry. Physicochemically, it lowers pKₐ (~4.2), enhancing water solubility under physiological pH and facilitating salt formation for improved formulation stability [4] [5].
Table 3: Bioactive Derivatives from Carboxylic Acid Functionalization
Derivative Structure | Biological Activity | Target Pathogens |
---|---|---|
5-[(2-Benzofuryl)carboxamido]benzoxazoles | MIC = 31.25 μg/mL | Candida krusei, P. aeruginosa |
Benzofuran-2-carboxamides | Anticancer, COX-2 inhibition | Tumor cell lines, inflammation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9